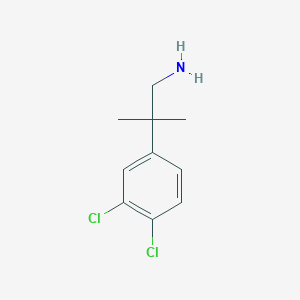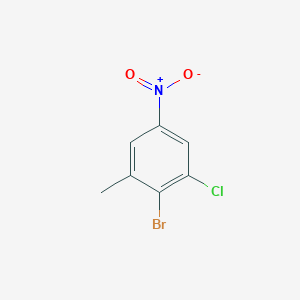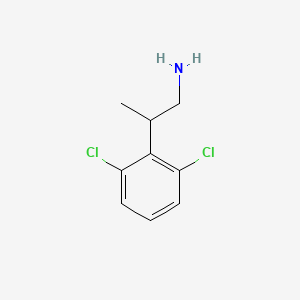
2-(3,4-Dichlorophenyl)-2-methylpropan-1-amine
説明
Synthesis Analysis
The synthesis of compounds similar to “2-(3,4-Dichlorophenyl)-2-methylpropan-1-amine” has been reported. For instance, a series of structurally new, 2-(5-substituted-2,3-dioxoindolin-1-yl)ethyl/propyl 4-(3,4-dichlorophenyl)piperazine-1-carbodithioate derivatives were synthesized by conventional technique as well as ultrasound irradiation .Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been investigated using density functional theory (DFT) methods . The optimized stable structure vibration frequencies were recorded at the same level of theory .Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied. For example, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst in Mitsunobu reactions .科学的研究の応用
Chemical Reactions and Synthesis
- The compound has been explored in various chemical reactions and syntheses. For instance, a study investigated its reaction with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole, leading to tertiary amine formation and ring fission, as well as the formation of guanidine and methanediamine derivatives. This highlights its utility in complex organic synthesis processes (Jäger et al., 2002).
- Another study focused on the synthesis and conformational analysis of a salt derived from this compound. They developed a novel synthetic route and used NMR spectroscopy for characterization, which is significant for understanding molecular dynamics in organic chemistry (Korošec et al., 2006).
Industrial Applications
- In the context of industrial applications, its derivative, 2-amino-2-methylpropanol (AMP), was studied as a potential absorbent for CO2 capture. The study revealed that AMP could significantly reduce energy requirements and solvent consumption in CO2 capture units, underscoring its potential in environmental and industrial applications (Hüser et al., 2017).
Analytical Chemistry
- The compound was also studied in the context of analytical chemistry. For example, a method was established for determining its concentration in rat plasma using high-performance liquid chromatography (HPLC), indicating its importance in pharmacokinetics and drug monitoring studies (Bu Xiu, 2004).
Materials Science
- In materials science, the compound has been utilized in the development of corrosion inhibitors for mild steel. Specifically, derivatives of this compound showed significant inhibition efficiency, which is vital for protecting metals in corrosive environments (Boughoues et al., 2020).
Photopolymerization Studies
- The compound's derivatives have been explored in the field of photopolymerization. A study described a new alkoxyamine derivative bearing a chromophore group linked to the aminoxyl function, demonstrating its potential in initiating photopolymerization processes (Guillaneuf et al., 2010).
Pharmaceutical Synthesis
- It has also been utilized in the synthesis of pharmaceutical compounds, such as the antidepressant sertraline. A novel industrial synthesis of sertraline hydrochloride was reported, where an intermediate closely related to 2-(3,4-Dichlorophenyl)-2-methylpropan-1-amine was used, highlighting its relevance in drug manufacturing (Vukics et al., 2002).
Pesticide Formulation
- In agricultural science, a derivative of this compound, diuron, was studied for immobilization on silica gel surfaces, indicating its potential use in controlled-release pesticide formulations (Prado & Airoldi, 2001).
Organic Photocatalysis
- The compound's derivatives have been used in organic photocatalysis. A study described the photochemical reactions of N-(2-halogenoalkanoyl) derivatives of anilines and cyclic amines, where derivatives of this compound played a significant role (Nishio et al., 2000).
Polymer Science
- In polymer science, aromatic amine ligands derived from this compound have been used in catalyst systems for polymerizing 2,6-dimethylphenol, demonstrating its utility in the synthesis of polymeric materials (Kim et al., 2018).
作用機序
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It’s worth noting that structurally similar compounds have been reported to inhibit photosynthesis by blocking the q b plastoquinone binding site of photosystem ii .
Biochemical Pathways
Compounds with similar structures have been known to disrupt the photosynthetic electron transport chain in photosynthesis .
Pharmacokinetics
Compounds with similar structures are primarily metabolized by the liver and excreted predominantly in urine .
Result of Action
Compounds with similar structures have been reported to disrupt photosynthesis, reducing the ability of the plant to turn light energy into chemical energy .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c1-10(2,6-13)7-3-4-8(11)9(12)5-7/h3-5H,6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZDVAOFDODOOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89655-70-9 | |
| Record name | 2-(3,4-dichlorophenyl)-2-methylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,5-triethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B3298103.png)
![N-benzyl-3-methyl-2-oxo-N-phenyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B3298107.png)
![6-(2,3-dihydro-1H-indole-1-sulfonyl)-3-methyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-2-one](/img/structure/B3298109.png)
![8-[(4-Methoxyphenyl)acetyl]-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3298116.png)
![(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3298119.png)
![(3-Methoxyphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3298126.png)
![(3,4-Dimethylphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3298131.png)
![(4-Nitrophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3298134.png)
![(4-Methyl-3-nitrophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3298138.png)
![4-[(4-Methylphenyl)sulfonyl]-8-[(2-naphthyloxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3298143.png)
![(4-Bromophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3298156.png)


![4,7,8-Trimethyl-6-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3298197.png)